Cas no 137365-16-3 (1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI))

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI)
- (+)-2,3-O-ISOPROPYLIDENE-1,1,4,4-TETRA (2-NAPH.)-D-THREITOL
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha,alpha-tetra(2-naphthyl)dioxolane-4,5-dimethanol
- (4S,5S)-2,2-DiMethyl-α,α,α′,α′-tetra(2-naphthyl)dioxolane-4,5-diMethanol
- (4S-trans)-2,2-di-me-A,A,A,A-tetra-2-nap -dioxo
- (4S-trans)-2,2-Dimethyl-alpha,alpha,alpha,alpha-tetra(2-naphthyl)-1,3-dioxolane-4,5-dimethanol
- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(dinaphthalen-2-ylmethanol)
- (+)-DINOL
- (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol
- CS-0093174
- [(4S,5S)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol
- J-007013
- A5-tetra-2-naphthalenyl-1,3-dioxolane-4,5-dimethanol
- DTXSID20444588
- (4S,5S)-2,2-Dimethyl-
- A4,
- QWADMRIAKWGVBF-CXNSMIOJSA-N
- 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-,(4s-trans)-(9ci)
- SCHEMBL3272510
- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[di(naphthalene-2-yl)methanol]
- (4S-trans)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra(2-naphthyl)-1,3-dioxolane-4,5-dimethanol, 98%
- 137365-16-3
- AKOS015910671
- (4S,5S)-2,2-Dimethyl-4,4,5,5-tetra-2-naphthalenyl-1,3-dioxolane-4,5-dimethanol
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol)
- A5,
-
- MDL: MFCD00142323
- インチ: InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1
- InChIKey: QWADMRIAKWGVBF-CXNSMIOJSA-N
- ほほえんだ: C1=CC=C2C=C(C([C@H]3OC(C)(C)O[C@@H]3C(C3C=CC4=CC=CC=C4C=3)(O)C3C=CC4=CC=CC=C4C=3)(O)C3C=CC4=CC=CC=C4C=3)C=CC2=C1
計算された属性
- せいみつぶんしりょう: 666.27714
- どういたいしつりょう: 666.27700969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 51
- 回転可能化学結合数: 6
- 複雑さ: 1020
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.2
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- 密度みつど: 1.269
- ゆうかいてん: 214-216 °C (lit.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.718
- PSA: 58.92
- LogP: 9.99150
- 光学活性: [α]20/D +116°, c = 1 in ethyl acetate
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 福カードFコード:10
- ちょぞうじょうけん:2-8°C
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03363-1g |
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) |
137365-16-3 | 1g |
¥1788.0 | 2021-09-03 | ||
Ambeed | A1006007-5g |
((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) |
137365-16-3 | 97% | 5g |
$1030.0 | 2025-02-20 |
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) 関連文献
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L. Havlíková,R. Matyá?,L. Ihnát,L. Nováková,D. ?atínsky Anal. Methods 2014 6 4761
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2. The action of acetic anhydride on 1-nitroso-4-phenyl-4-piperidinolD. G. Cheesman,P. Garside,A. C. Ritchie,J. M. Waring J. Chem. Soc. C 1967 1134
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3. Kinetics of oxidation of epimeric piperidin-4-ols by vanadium(V)Kuppusamy Selvaraj,Kondareddiar Ramalingam,Krishnasamy Ramarajan J. Chem. Soc. Perkin Trans. 2 1983 955
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R. B. Herbert Nat. Prod. Rep. 1995 12 55
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5. Alkaloids from Croton species. Part VIII. Morphinandienone derivatives from Croton linearis Jacq.L. J. Haynes,G. E. M. Husbands,K. L. Stuart J. Chem. Soc. C 1968 951
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6. Nuclear magnetic resonance study of ligand exchange on the hexakis(trimethyl phosphate)scandium(III) ionDino L. Pisaniello,Stephen F. Lincoln,Evan H. Williams J. Chem. Soc. Chem. Commun. 1978 1047
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7. 200. Constituents of filix mas. Part I. AspidinolAlexander Robertson,William F. Sandrock J. Chem. Soc. 1933 819
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8. Progress and performance of energetic materials: open dataset, tool, and implications for synthesisNikita V. Muravyev,Dominique R. Wozniak,Davin G. Piercey J. Mater. Chem. A 2022 10 11054
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9. Light-induced reactions of 2-(N-aikyi-N-arylamino)acetophenones and related amino-ketones: formation of 1,3-diarylazetidin-3-olsKeith L. Allworth,Ahmad A. El-Hamamy,Massoud M. Hesabi,John Hill J. Chem. Soc. Perkin Trans. 1 1980 1671
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10. Index of subjects, 1967
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI)に関する追加情報
Introduction to 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-α,α,α',α'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) and Its Significance in Modern Chemical Research
The compound with the CAS number 137365-16-3, specifically named as 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-α,α,α',α'-tetra-2-naphthalenyl-, (4S-trans)- (9CI), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This intricate molecular structure has garnered attention in the scientific community due to its unique stereochemistry and potential applications in drug development. The presence of multiple aromatic naphthalene rings and a dioxolane backbone suggests a high degree of molecular rigidity and stability, which are critical attributes for many pharmaceutical intermediates.
In recent years, the field of medicinal chemistry has seen a surge in the exploration of chiral compounds, particularly those with complex stereocenters. The (4S-trans) configuration of this compound highlights its stereochemical specificity, which is often a determining factor in its biological activity. The dimethyl substitution on the α positions further enhances its structural complexity, potentially influencing both its solubility and interactions with biological targets. Such features make this compound a promising candidate for further investigation in the development of novel therapeutic agents.
One of the most intriguing aspects of 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-α,α,α',α'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) is its potential role as a building block for more complex molecules. The dioxolane ring is a well-known scaffold in organic synthesis due to its ability to undergo various transformations while maintaining structural integrity. This flexibility allows chemists to modify the molecule in numerous ways, enabling the creation of derivatives with tailored properties. For instance, functional groups introduced at the 4 and 5 positions of the dioxolane ring can significantly alter the compound's reactivity and biological activity.
Recent studies have begun to explore the pharmacological potential of naphthalene-based compounds. The tetra-2-naphthalenyl moiety in this molecule provides a hydrophobic core that can interact favorably with lipid bilayers or hydrophobic pockets of biological targets. This characteristic is particularly relevant in the design of kinase inhibitors or other small-molecule drugs that require precise binding to their targets. The combination of these features makes this compound an attractive candidate for further pharmacological investigation.
The stereochemistry of this compound also plays a crucial role in its potential biological activity. The (4S-trans) configuration suggests that it may exhibit enantioselective interactions with biological receptors or enzymes. Enantioselectivity is a key consideration in drug design because it can significantly influence a drug's efficacy and safety profile. By carefully controlling the stereochemistry of molecules like this one, researchers can develop drugs that are more selective and less likely to cause adverse effects.
In addition to its pharmacological potential, 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-α,α,α',α'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) may find applications in materials science. The rigid structure provided by the dioxolane ring and the aromatic naphthalene substituents could make it an excellent candidate for use as a monomer or intermediate in polymer synthesis. Such polymers could exhibit unique mechanical or optical properties due to their rigid backbone and bulky side chains.
The synthesis of this compound presents an interesting challenge for organic chemists. Given its complex structure and multiple stereocenters, synthesizing it in high yield and enantiopurity requires careful planning and execution. Advanced synthetic techniques such as asymmetric catalysis or chiral auxiliaries may be employed to achieve this goal. The development of efficient synthetic routes not only facilitates further research on this compound but also contributes to the broader field of synthetic chemistry by providing new methodologies for constructing complex molecules.
As research continues to uncover new applications for chiral compounds like 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-α,α,α',α'-tetra-2-naphthalenyl-, (4S-trans)- (9CI)), it is likely that our understanding of its potential will expand significantly. Whether used as a pharmaceutical intermediate or as a building block for advanced materials, this compound exemplifies the importance of molecular diversity and stereochemical control in modern chemical research. Its continued study promises to yield valuable insights into both fundamental chemical principles and practical applications.
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